

### In-Depth Technical Guide to the Spectroscopic Data of Rauvotetraphylline A

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the spectroscopic data for **Rauvotetraphylline A**, a monoterpene indole alkaloid. The information presented is collated from the primary literature that first reported its isolation and structural elucidation. This document is intended to serve as a technical resource, offering detailed data and experimental protocols to aid in the identification and further research of this natural product.

# High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) Data

High-resolution mass spectrometry is a critical tool for determining the elemental composition of a novel compound. For **Rauvotetraphylline A**, HRESIMS data was acquired in positive ion mode.

Table 1: HRESIMS Data for Rauvotetraphylline A

Parameter	Observed Value	Calculated Value	Molecular Formula
[M+H]+ (m/z)	511.2431	511.2444	C28H35N2O7



## Nuclear Magnetic Resonance (NMR) Spectroscopic Data

The structure of **Rauvotetraphylline A** was elucidated through extensive 1D and 2D NMR spectroscopy. The  $^{1}$ H and  $^{13}$ C NMR data, recorded in deuterated chloroform (CDCl<sub>3</sub>), are summarized below. Chemical shifts ( $\delta$ ) are reported in parts per million (ppm) and coupling constants (J) are in Hertz (Hz).

Table 2: <sup>1</sup>H NMR (500 MHz, CDCl<sub>3</sub>) Data for Rauvotetraphylline A



Position	δ (ppm)	Multiplicity (J in Hz)
3	4.25	m
5	3.50	m
6α	2.55	m
6β	2.20	m
9	7.48	d (7.5)
10	7.10	t (7.5)
11	7.15	t (7.5)
12	7.30	d (7.5)
14α	2.05	m
14β	1.90	m
15	3.15	m
17α	5.30	q (7.0)
17β	5.25	q (7.0)
18	1.65	d (7.0)
19	5.60	S
21α	4.10	d (12.0)
21β	3.90	d (12.0)
N-H	8.05	s
OMe	3.75	S

Table 3: <sup>13</sup>C NMR (125 MHz, CDCl<sub>3</sub>) Data for Rauvotetraphylline A



Position	δ (ppm)	Туре
2	135.5	С
3	53.8	СН
5	52.1	CH <sub>2</sub>
6	21.7	CH <sub>2</sub>
7	108.2	С
8	127.5	С
9	118.2	СН
10	119.8	СН
11	121.5	СН
12	111.0	СН
13	136.2	С
14	34.5	CH <sub>2</sub>
15	35.8	СН
16	105.7	С
17	125.0	СН
18	12.5	CH₃
19	130.8	СН
20	138.1	С
21	59.8	CH <sub>2</sub>
OMe	51.8	CH₃
C=O	175.4	С

### **Experimental Protocols**



The following are detailed methodologies for the key experiments cited in the structural elucidation of **Rauvotetraphylline A**.

#### **General Experimental Procedures**

Optical rotations were measured on a Jasco P-1020 automatic digital polarimeter. Infrared (IR) spectra were obtained using a Bruker Tensor 27 FT-IR spectrometer with KBr pellets. Ultraviolet (UV) data were recorded on a Shimadzu UV-2401PC spectrophotometer.

#### NMR Spectroscopy

NMR spectra were acquired on a Bruker DRX-500 spectrometer operating at 500 MHz for  $^1H$  and 125 MHz for  $^{13}C$ . Spectra were recorded in CDCl<sub>3</sub>, and chemical shifts were referenced to the residual solvent signals ( $\delta H$  7.26 and  $\delta C$  77.16). Standard pulse sequences were used for DEPT, COSY, HSQC, and HMBC experiments.

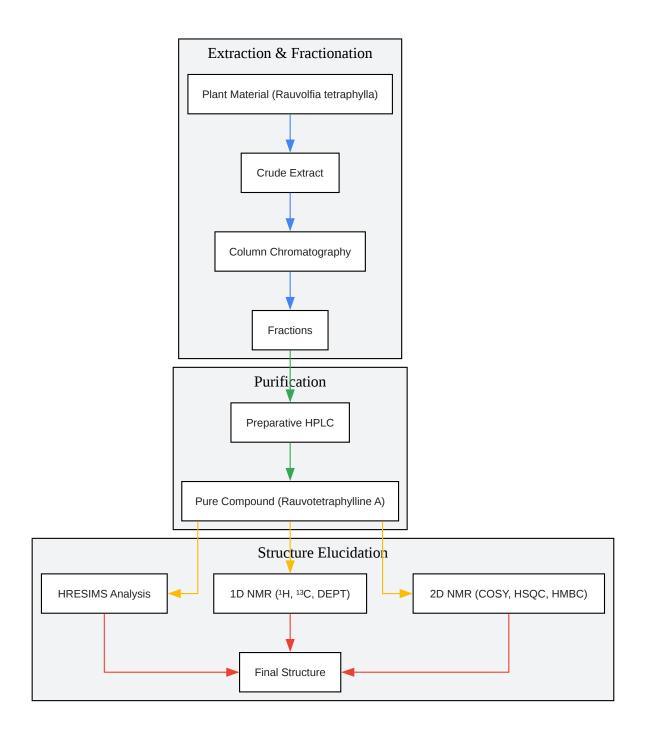
## High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS)

HRESIMS data were obtained using an Agilent 6210 TOF mass spectrometer. The analysis was performed in the positive ion mode with a spray voltage of 4.0 kV and a capillary temperature of 300 °C.

#### **Visualization of Experimental Workflow**

The following diagram illustrates the general workflow for the isolation and structure elucidation of a novel natural product like **Rauvotetraphylline A**.





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Natural Product Discovery Workflow







Since **Rauvotetraphylline A** has not been reported to exhibit significant biological activity or modulate any specific signaling pathways, a diagram illustrating these aspects is not applicable at this time. The provided workflow focuses on the chemical discovery process.

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